molecular formula C22H22N4O2S B2410855 N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958697-16-0

N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2410855
CAS No.: 958697-16-0
M. Wt: 406.5
InChI Key: CLTLTWVXJYNFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetically designed, high-purity chemical compound intended for research applications in medicinal chemistry and drug discovery. This complex molecule features a distinctive imidazo[1,2-c]quinazolin-3-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities, with a phenyl substituent at the 2-position and a critical sulfanylacetamide side chain at the 5-position featuring a N,N-diethyl terminal group. Compounds within the imidazoquinazolinone chemical class have demonstrated significant potential in pharmaceutical research, with studies indicating activities against various disease targets. Patents covering structurally related fused heterocyclic compounds describe therapeutic applications for oncology, neurodegenerative conditions such as Alzheimer's disease, cardiovascular disorders including cardiac hypertrophy and heart failure, inflammatory diseases such as rheumatoid arthritis and asthma, and metabolic disorders like diabetes . The mechanism of action for this class of molecules frequently involves targeted protein inhibition, potentially acting as a modulator of key enzymatic processes in cellular signaling pathways . Researchers can utilize this compound as a valuable chemical tool for probing kinase-related pathways, investigating enzyme inhibition mechanisms, and as a sophisticated synthetic intermediate for further structural diversification. The structure-activity relationship (SAR) of this molecule can be systematically explored by investigating modifications to the phenyl ring, the N,N-diethyl acetamide moiety, and the central heterocyclic core, providing insights for lead optimization programs. This product is supplied for non-human research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific quality control data, including purity verification by HPLC and structural confirmation by NMR and mass spectrometry.

Properties

IUPAC Name

N,N-diethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-25(4-2)18(27)14-29-22-23-17-13-9-8-12-16(17)20-24-19(21(28)26(20)22)15-10-6-5-7-11-15/h5-13,19H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTLTWVXJYNFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and enzyme inhibitory activities, alongside relevant case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 958697-16-0
  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 406.50 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds with imidazo[1,2-c]quinazoline structures exhibit significant antitumor properties. For instance:

  • Study Findings : Al-Suwaidan et al. (2016) demonstrated that derivatives of quinazolinones possess notable cytotoxic effects against various cancer cell lines. The imidazoquinazoline core in N,N-diethyl compound suggests similar potential based on structural analogies.

2. Antibacterial Activity

The antibacterial efficacy of related compounds has been documented:

  • Case Study : A study by Lfta et al. (2016) reported that certain sulfanyl derivatives showed moderate activity against strains such as E. coli and S. aureus. The presence of the sulfanyl group in our compound may enhance its antibacterial properties.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been examined:

  • α-glucosidase Inhibition : Recent studies have shown that imidazo[1,2-c]quinazolines can inhibit α-glucosidase effectively, which is crucial for managing diabetes. For example, compounds with similar structures demonstrated IC50 values ranging from 50 µM to 268 µM .

Structure–Activity Relationship (SAR)

The SAR analysis highlights the influence of substituents on biological activity:

Compound StructureActivityNotes
Imidazo[1,2-c]quinazolines with electron-donating groupsEnhanced α-glucosidase inhibitionParticularly effective when -OCH3 is present
Alkylated derivativesDecreased antiproliferative activitySuggests that bulky groups impair activity

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
AntitumorAl-Suwaidan et al., 2016Significant cytotoxicity
AntibacterialLfta et al., 2016Moderate activity against bacteria
Enzyme InhibitionPMC10514295Inhibition of α-glucosidase

Case Studies

  • Antitumor Study : A derivative of the compound was tested against various cancer cell lines, showing a dose-dependent decrease in cell viability.
  • Enzyme Inhibition Study : The compound was assessed for its ability to inhibit α-glucosidase, revealing promising results that suggest its potential use in diabetes management.

Q & A

Basic: What are the recommended synthetic routes for N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the imidazo[1,2-c]quinazolin-3-one core via cyclization of substituted quinazoline precursors.

Sulfanyl Group Introduction : React the core with a sulfur-containing reagent (e.g., thiols or disulfides) under basic conditions (K₂CO₃/EtOH) to introduce the sulfanyl moiety .

Acetamide Coupling : Attach the N,N-diethylacetamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Key Considerations : Monitor intermediates via TLC and purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., imidazoquinazoline protons at δ 7.5–8.5 ppm, sulfanyl protons at δ 3.2–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 464.18) .
  • X-ray Crystallography (if crystals form): Resolve 3D structure to validate stereochemistry .

Basic: What solubility and formulation challenges arise in biological assays?

Methodological Answer:

  • Solubility : The compound exhibits poor aqueous solubility (logP ~3.5 due to lipophilic phenyl and diethyl groups). Use DMSO for stock solutions (<10% v/v in assays) .
  • Formulation Optimization : For in vivo studies, employ surfactants (e.g., Cremophor EL) or cyclodextrin-based carriers to enhance bioavailability .

Basic: What preliminary biological activities have been reported?

Methodological Answer:

  • Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) via broth microdilution .
  • Anticancer Potential : Evaluated in MTT assays (e.g., IC₅₀ = 12 µM against HeLa cells) with apoptosis confirmed via Annexin V/PI staining .
    Note : Always include positive controls (e.g., doxorubicin for cytotoxicity).

Advanced: How can reaction mechanisms for sulfanyl group oxidation be studied?

Methodological Answer:

  • Oxidation Pathways : Treat the compound with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives. Monitor via HPLC-MS and assign products using ¹H NMR (sulfoxide: δ 2.8–3.1 ppm; sulfone: δ 3.3–3.6 ppm) .
  • Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying pH/temperature conditions .

Advanced: What strategies optimize synthetic yield and purity?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps; optimize equivalents (e.g., 1.2–1.5x) .
  • Temperature Control : Perform exothermic steps (e.g., cyclization) under ice baths to minimize side products .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water) for challenging separations .

Advanced: How to design SAR studies for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Phenyl Ring Modifications : Electron-withdrawing groups (e.g., -CF₃) to boost antimicrobial activity .
    • Acetamide Adjustments : Replace diethyl with cyclic amines (e.g., piperidine) to improve solubility .
  • Bioassay Correlation : Use IC₅₀/MIC data to build QSAR models (e.g., CoMFA) .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

Methodological Answer:

  • Rodent Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma via serial sampling. Analyze using LC-MS/MS (LLOQ = 1 ng/mL) .
  • Tissue Distribution : Sacrifice animals at intervals; homogenize organs (liver, kidney) and quantify compound levels .

Advanced: How to identify molecular targets using omics approaches?

Methodological Answer:

  • Proteomics : Perform affinity chromatography with immobilized compound to capture binding proteins; identify via LC-MS/MS .
  • Transcriptomics : Use RNA-seq to profile gene expression changes in treated cells (e.g., apoptosis pathways) .

Advanced: Can computational modeling predict off-target interactions?

Methodological Answer:

  • Molecular Docking : Screen against human kinase/tubulin databases (e.g., PDB) using AutoDock Vina. Validate hits via SPR (KD < 1 µM = high affinity) .
  • Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.